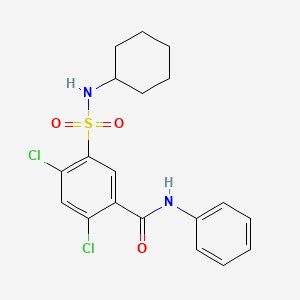![molecular formula C13H18BrClN2O5 B6046457 N'-[3-(4-bromo-2-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B6046457.png)
N'-[3-(4-bromo-2-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[3-(4-bromo-2-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid is a chemical compound that combines an organic diamine with a phenoxypropyl group, bromine, and chlorine substituents. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(4-bromo-2-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid typically involves a multi-step process. One common method includes the reaction of 4-bromo-2-chlorophenol with 3-chloropropylamine to form the intermediate 3-(4-bromo-2-chlorophenoxy)propylamine. This intermediate is then reacted with ethane-1,2-diamine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N’-[3-(4-bromo-2-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: The major products include oxidized derivatives of the original compound, such as carboxylic acids or aldehydes.
Reduction: The major products are typically the reduced forms of the compound, such as amines or alcohols.
Substitution: The major products depend on the substituents introduced, such as iodinated or other halogenated derivatives.
科学的研究の応用
N’-[3-(4-bromo-2-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N’-[3-(4-bromo-2-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes,
特性
IUPAC Name |
N'-[3-(4-bromo-2-chlorophenoxy)propyl]ethane-1,2-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrClN2O.C2H2O4/c12-9-2-3-11(10(13)8-9)16-7-1-5-15-6-4-14;3-1(4)2(5)6/h2-3,8,15H,1,4-7,14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWHVJUMASTWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCNCCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1,3-benzothiazol-2(3H)-ylidene)-4-[cyclohexyl(methyl)amino]-3-oxobutanenitrile](/img/structure/B6046383.png)
![6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B6046388.png)
![N-ethyl-5-[1-[2-(2H-indazol-3-yl)acetyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6046403.png)
![4-amino-2-[2-(2-prop-2-enoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B6046434.png)
![6-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6046448.png)
![Cyclohexen-1-yl-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B6046449.png)
![ethyl 3-(3-methoxybenzyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B6046461.png)

![5-(3-methoxyphenyl)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6046470.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B6046475.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6046476.png)
![2-(2,4-dichlorophenoxy)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]acetamide](/img/structure/B6046483.png)

![N~2~-(3-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6046493.png)
